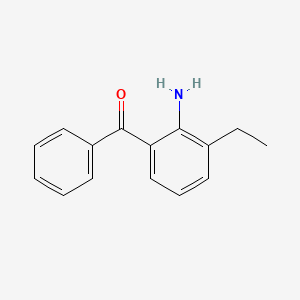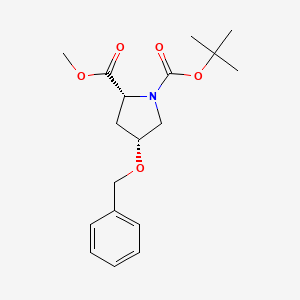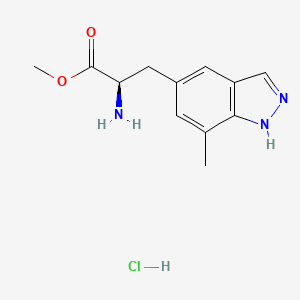
Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is a compound that belongs to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the intended therapeutic application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: A parent compound with a similar indazole core structure.
2H-indazole: Another indazole derivative with different substitution patterns.
Indazole-3-carboxylic acid: A compound with a carboxylic acid group at the 3-position of the indazole ring.
Uniqueness
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H16ClN3O2 |
|---|---|
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 |
Clé InChI |
FNDDCJUEQKEEQV-HNCPQSOCSA-N |
SMILES isomérique |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N.Cl |
SMILES canonique |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


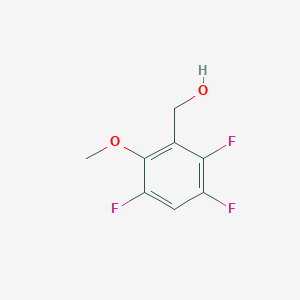




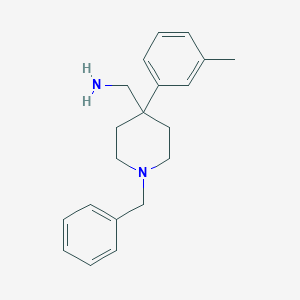


![N-acetyl-N-(5-nitro-benzo[d]isothiazol-3-yl)-acetamide](/img/structure/B8388251.png)

![4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B8388268.png)
